Isorhamnetin 3-glucuronide-d3
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Overview
Description
Isorhamnetin 3-glucuronide-d3 is a naturally occurring flavonoid compound, specifically a glucuronide conjugate of isorhamnetin. It is found in various plants, including those in the Rhamnaceae family. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isorhamnetin 3-glucuronide-d3 can be synthesized through the glucuronidation of isorhamnetin. The process typically involves the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to isorhamnetin. This reaction can be carried out under mild conditions, often in aqueous solutions at neutral pH .
Industrial Production Methods
Industrial production of this compound generally involves the extraction of isorhamnetin from plant sources, followed by enzymatic glucuronidation. The extraction process may include solvent extraction, filtration, and purification steps to isolate isorhamnetin before glucuronidation .
Chemical Reactions Analysis
Types of Reactions
Isorhamnetin 3-glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced flavonoid derivatives.
Substitution: Various substituted flavonoid compounds.
Scientific Research Applications
Isorhamnetin 3-glucuronide-d3 has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and as a model compound for studying glucuronidation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects in treating cancer, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
Isorhamnetin 3-glucuronide-d3 exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by targeting key regulatory proteins and pathways
Comparison with Similar Compounds
Isorhamnetin 3-glucuronide-d3 is unique compared to other similar compounds due to its specific glucuronide conjugation, which enhances its solubility and bioavailability. Similar compounds include:
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties but without glucuronide conjugation.
Kaempferol: A flavonoid with similar biological activities but different molecular targets.
Myricetin: A flavonoid with potent antioxidant activity but different pharmacokinetic properties
Properties
Molecular Formula |
C22H20O13 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1/i1D3 |
InChI Key |
VVZWHOMBDMMRSC-CFGQIPQKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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